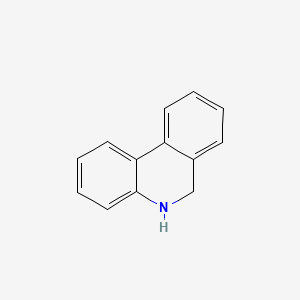

5,6-Dihydrophenanthridine

Descripción general

Descripción

5,6-Dihydrophenanthridines are common aza heterocycle frameworks of natural products and pharmaceuticals . They exhibit various biological activities including antibiotic, anti-inflammatory, and anticancer activity . More recently, studies have shown that 5,6-dihydrophenanthridine derivatives can interact tightly with SARS-CoV-2 nucleocapsid protein and inhibit the replication of SARS-CoV-2 in vitro .

Synthesis Analysis

The synthesis of 5,6-Dihydrophenanthridines has been achieved via palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling reaction of two simple arenes . This approach features a broad substrate scope and good tolerance of functional groups, offering an efficient alternative synthesis route for important this compound compounds . Another method involves the preparation of 5,6-Dihydrophenanthridines from aryl amines via intramolecular addition to N-tethered arynes under mild conditions .Molecular Structure Analysis

The molecular formula of this compound is C13H11N . It has an average mass of 181.233 Da and a monoisotopic mass of 181.089142 Da .Chemical Reactions Analysis

The formation of the aryl−aryl bond of 5,6-dihydrophenanthridines is a key step in its chemical reactions . There are three main strategies to forge the aryl−aryl bond of 5,6-dihydrophenanthridines: (1) transition-metal-catalyzed cross-couplings of organometallic aryls with aryl halides; (2) annulation via benzyne intermediates; and (3) the direct arylation of nonactivated aryl C−H bonds with aryl halides .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Palladium-Catalyzed Intramolecular Dehydrogenative Coupling : The synthesis of 5,6-Dihydrophenanthridines, which are pivotal in natural products and pharmaceuticals, can be achieved through palladium-catalyzed intramolecular C−H/C−H dehydrogenative coupling. This method features broad substrate scope and good tolerance of functional groups, offering an efficient alternative synthesis route for these compounds (Wang et al., 2023).

- Synthesis via N,O-acetal TMS ethers : A high-yielding protocol for synthesizing 5,6-Dihydrophenanthridines involves sequential reduction-cyclization reaction of N-acylcarbamates via N,O-acetal TMS ethers as a stable N-acyliminium ion precursor (Lee et al., 2013).

- Enantioselective Synthesis : An enantioselective synthesis approach for chiral 5,6-Dihydrophenanthridines has been developed, using organocatalytic modified Pictet-Spengler reaction of biphenyl-2-amines and aromatic aldehydes, achieving high yields and enantioselectivities (Wang et al., 2017).

Medicinal Chemistry and Biological Activity

- Acetylcholinesterase Inhibitors : Secolycorines with a 5,6-dihydrophenanthridine skeleton, prepared from lycorine, exhibit potent inhibitory activity against acetylcholinesterase, surpassing the effectiveness of galanthamine (Lee et al., 2007).

- Anticancer Properties : Phenanthridine derivatives, a class of nitrogenous heterocycles, show promise as anticancer agents. Chirally pure dihydropyrrolo[1,2-f]phenanthridines have demonstrated significant anticancer, antioxidant, and DNA cleavage activities in vitro, with compound 5g identified as a potential lead candidate for further testing (Azad et al., 2020).

Other Applications

- Molecular Switch via pH- and Redox-Modulated Cyclization : The development of a switchable organic system involving phenanthridine-based heterocycles demonstrates the potential for "lockable" molecular switches controlled by pH and redox chemistry. This system exemplifies the versatility and potential of this compound derivatives in molecular engineering (Richmond et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

5,6-dihydrophenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQRKUQVFWYEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C3N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277362 | |

| Record name | 5,6-Dihydrophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-79-7 | |

| Record name | 5,6-Dihydrophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

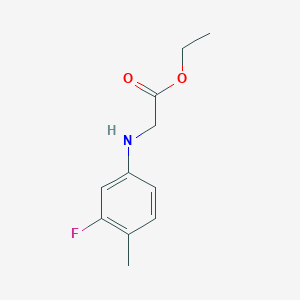

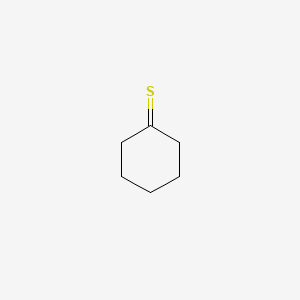

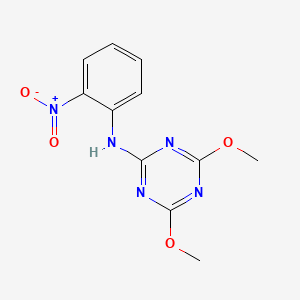

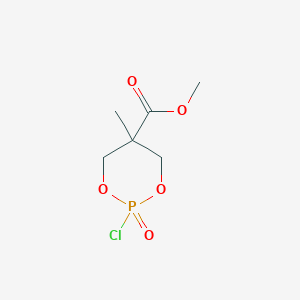

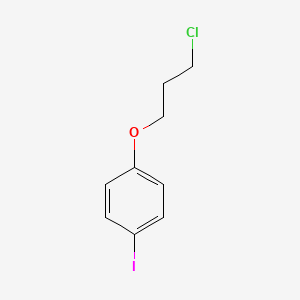

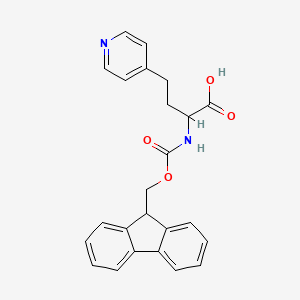

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-](/img/structure/B3050597.png)

![[1,2,5]Thiadiazolo[3,4-d]pyridazine](/img/structure/B3050599.png)

![Thiazolo[4,5-D]pyridazine](/img/structure/B3050600.png)

![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)

![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)